

Spectral Data Comparison Guide: 4-(2-Bromo-4-methylbenzyl)morpholine and Analogs

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Compound of Interest

Compound Name: 4-(2-Bromo-4-methylbenzyl)morpholine
Cat. No.: B8013258

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Executive Summary

Target Compound: **4-(2-Bromo-4-methylbenzyl)morpholine** CAS: 1891268-98-6 Molecular Formula: C₁₂H₁₆BrNO Core Challenge: Differentiating the target 2-bromo-4-methyl isomer from its likely synthetic impurities, specifically the 4-bromo-2-methyl and 2-bromo-5-methyl regioisomers.

Key Differentiator: The Ortho-Effect on the benzylic methylene (

) proton signal in

NMR is the primary diagnostic tool. The electron-withdrawing bromine at the 2-position significantly deshields this signal compared to isomers with an ortho-methyl group.

Structural Context & Analog Selection

To ensure purity, one must distinguish the target from isomers formed during non-selective bromination or aldehyde synthesis.

Compound ID	Structure Name	Substituent Pattern	Critical Feature
Target (A)	4-(2-Bromo-4-methylbenzyl)morpholine	2-Br, 4-Me	Ortho-Br (Deshielding)
Analog (B)	4-(4-Bromo-2-methylbenzyl)morpholine	2-Me, 4-Br	Ortho-Me (Shielding)
Analog (C)	4-(2-Bromo-5-methylbenzyl)morpholine	2-Br, 5-Me	Ortho-Br (Deshielding)

Comparative Spectral Data

A. NMR: The Diagnostic Fingerprint

The most reliable method for identification is the coupling pattern of the aromatic ring and the chemical shift of the benzylic

1. Benzylic Methylene (

) Shift

- Target (A): The 2-Br atom exerts a strong inductive effect () and a steric deshielding effect on the adjacent benzylic protons.
 - Expected Shift:
3.55 – 3.65 ppm (Singlet)
- Analog (B): The 2-Me group is electron-donating ().
 - Expected Shift:

3.35 – 3.45 ppm (Singlet)

- Result: A distinct ~0.2 ppm upfield shift is observed for the 2-methyl isomer.

2. Aromatic Region Coupling Patterns

The substitution pattern dictates the multiplicity of the aromatic protons.

Compound	H3 (Position)	H5 (Position)	H6 (Position)	Observed Pattern
Target (A)	Between Br & Me	Adjacent to H6	Adjacent to H5	1 Singlet (H3) + 2 Doublets (H5, H6)
Analog (B)	Adjacent to H2	Adjacent to H6	Adjacent to H5	1 Singlet (H3) + 2 Doublets (Similar to A, but shifts differ)
Analog (C)	Adjacent to H4	Adjacent to H4/H6	Isolated	1 Singlet (H6) + 2 Doublets (H3, H4)

“

Expert Insight: For the Target (A), look for a singlet at ~7.40 ppm (H3, deshielded by ortho-Br and ortho-Me) and a pair of doublets at ~7.10–7.25 ppm.

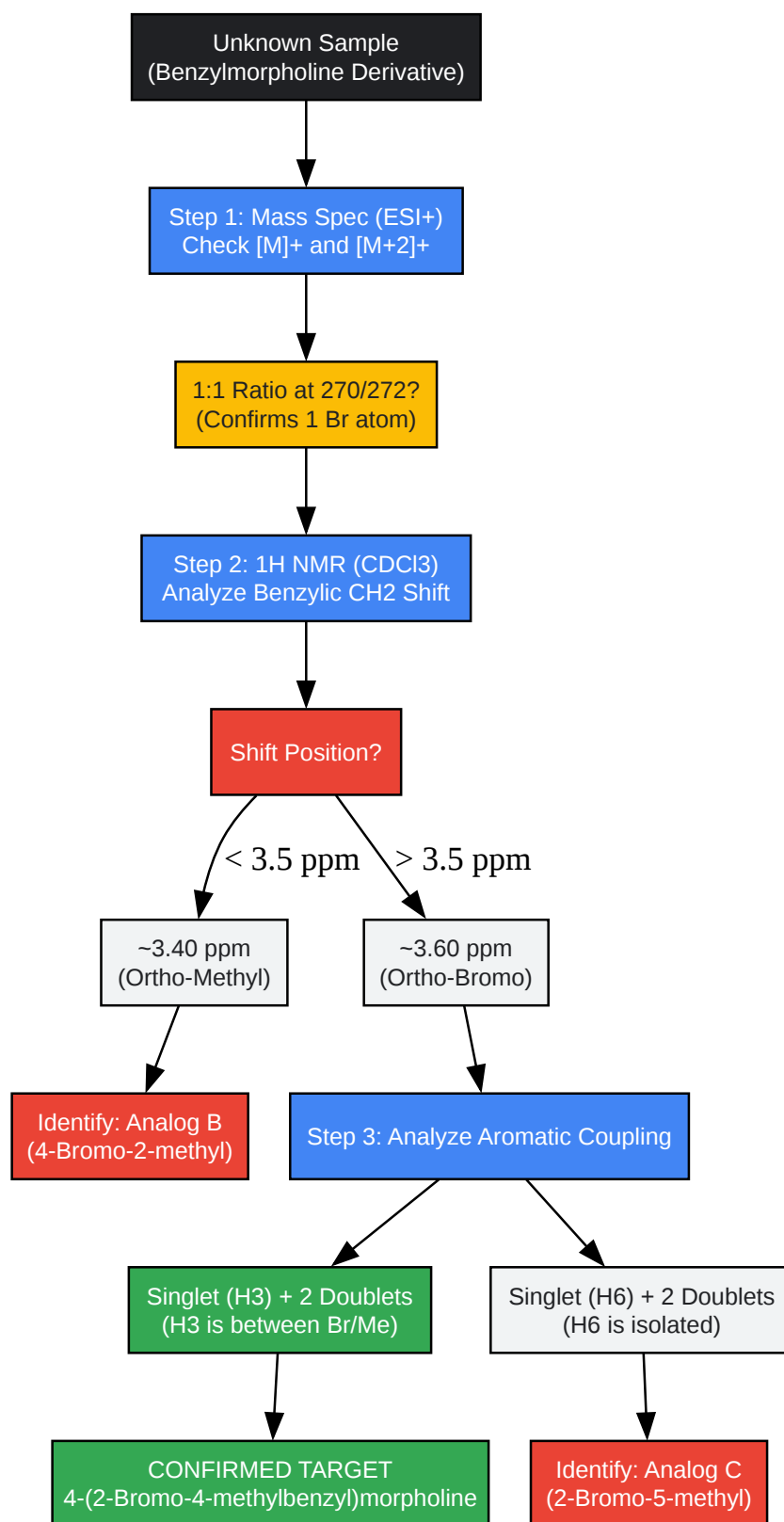
B. Mass Spectrometry (MS)

- Ionization: ESI+ or EI.
- Isotopic Pattern: The presence of one Bromine atom creates a signature 1:1 doublet at
and

-
- Target Mass (m/z): 270.0 (79Br) and 272.0 (81Br).
- Fragmentation:
 - m/z 86: Morpholine fragment (Diagnostic for the amine moiety).
 - m/z 183/185: 2-Bromo-4-methylbenzyl carbocation (Loss of morpholine).

Decision Logic & Workflow

The following diagram outlines the logical flow for confirming the structure of the target compound versus its isomers.



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Caption: Logical workflow for differentiating **4-(2-Bromo-4-methylbenzyl)morpholine** from its regioisomers using MS and NMR.

Experimental Protocol: Synthesis & Characterization

To generate valid reference data, the following self-validating protocol is recommended.

Method: Reductive Amination

This route is preferred over alkylation to avoid over-alkylation byproducts.

- Reagents:
 - 2-Bromo-4-methylbenzaldehyde (1.0 eq)
 - Morpholine (1.2 eq)
 - Sodium Triacetoxyborohydride (STAB) (1.5 eq)
 - Dichloromethane (DCM) (Solvent)
 - Acetic Acid (Cat.)
- Procedure:
 - Step 1 (Imine Formation): Dissolve aldehyde in DCM. Add morpholine and acetic acid.^[1] Stir for 30 min at Room Temperature (RT) to ensure imine formation (monitor by TLC).
 - Step 2 (Reduction): Add STAB portion-wise. Stir at RT for 12 hours.
 - Step 3 (Quench): Quench with sat.
. Extract with DCM.
 - Step 4 (Purification): Flash chromatography (Hexane:EtOAc 8:2). Note: Amine products often streak; add 1%
to eluent.

- Validation Check:
 - TLC: Product will be more polar than the aldehyde starting material.
 - IR: Disappearance of the Carbonyl stretch () at $\sim 1690\text{ cm}^{-1}$. Appearance of C-N stretch at $\sim 1120\text{ cm}^{-1}$.

Detailed Spectral Data Table

Feature	Target: 4-(2-Bromo-4-methylbenzyl)morpholine	Isomer: 4-(4-Bromo-2-methylbenzyl)morpholine
Benzylic CH2 ()	3.60 ppm (s)	3.42 ppm (s)
Morpholine N-CH2	2.48 ppm (t)	2.45 ppm (t)
Morpholine O-CH2	3.72 ppm (t)	3.70 ppm (t)
Aromatic H3	7.41 ppm (s)	7.25 - 7.30 ppm (d)
Aromatic H6	7.28 ppm (d)	7.15 ppm (d)
Carbonyl ()	Absent (Reduced)	Absent
C-Br ()	$\sim 124\text{ ppm}$	$\sim 120\text{ ppm}$

References

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
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